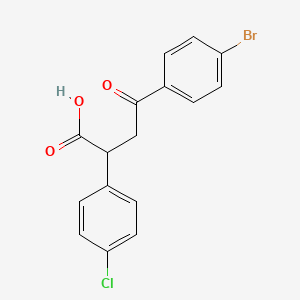
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid is a complex organic compound characterized by its bromophenyl and chlorophenyl groups attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 4-bromobenzene and 4-chlorobenzene are reacted with succinic anhydride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and yield.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carbonyl group can be reduced to form a hydroxyl group, resulting in a different compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O)
Reduction: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-hydroxybutanoic acid
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid can be used as a probe to study enzyme activity and protein interactions. Its bromine and chlorine atoms can be useful for labeling and tracking biological molecules.
Medicine: This compound has potential applications in drug development. Its structural similarity to other biologically active compounds makes it a candidate for creating new pharmaceuticals.
Industry: In the materials industry, this compound can be used in the production of advanced polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.
作用机制
The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the intended use of the compound.
相似化合物的比较
4-Bromophenylacetic acid: Similar structure but lacks the chlorophenyl group.
4-Chlorophenylacetic acid: Similar structure but lacks the bromophenyl group.
4-Bromophenyl-2-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but with different substituents.
Uniqueness: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
属性
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-12-5-1-11(2-6-12)15(19)9-14(16(20)21)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQUFQVKTAOABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














